N-(4-ethoxy-3-methoxybenzylidene)-4H-1,2,4-triazol-4-amine
Overview
Description
N-(4-ethoxy-3-methoxybenzylidene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.11167570 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
- Some novel 1,2,4-triazole derivatives, including those structurally related to N-(4-ethoxy-3-methoxybenzylidene)-4H-1,2,4-triazol-4-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds showed good to moderate activities against various microorganisms (Bektaş et al., 2007).
Synthesis and Structural Analysis
- N4O3 amine phenol ligands, closely related to the chemical structure , have been synthesized and characterized. These ligands and their lanthanide complexes, including structures resembling this compound, were reported (Liu et al., 1993).
Pharmacological Correction of Fatigue
- Derivatives of 1,2,4-triazole, similar to this compound, were analyzed for their anti-fatigue effects. The study concluded that these compounds did not show significant anti-fatigue effects, but modifications in their molecular structure led to increased actoprotective effect (Safonov, 2018).
Chemical Synthesis and Structure Elucidation
- A compound similar to the one , N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized and its structure was confirmed through various spectroscopic techniques (Alotaibi et al., 2018).
Antioxidant and α-Glucosidase Inhibitory Activities
- Schiff bases containing 1,2,4-triazole and pyrazole rings, structurally related to this compound, were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. They displayed significant inhibitory potentials (Pillai et al., 2019).
Lipase and α-Glucosidase Inhibition
- Studies on 1,2,4-triazole derivatives, structurally similar to this compound, revealed their potential in inhibiting lipase and α-glucosidase, suggesting their relevance in therapeutic applications (Bekircan et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-1-(4-ethoxy-3-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-11-5-4-10(6-12(11)17-2)7-15-16-8-13-14-9-16/h4-9H,3H2,1-2H3/b15-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNWKXVBXOGOU-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C=NN=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C=NN=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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